Cas no 1522902-70-0 (6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde)

6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is a versatile heterocyclic compound featuring a pyridine core substituted with a 3-methylthiomorpholine moiety and a formyl group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The thiomorpholine ring enhances solubility and bioavailability, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. Its well-defined stereochemistry and stability under standard conditions ensure consistent performance in complex synthetic pathways. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and selectivity for targeted applications.
6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde structure
1522902-70-0 structure
Product name:6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
CAS No:1522902-70-0
MF:C11H14N2OS
MW:222.306661128998
CID:5743096
PubChem ID:80632338

6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1522902-70-0
    • AKOS019198946
    • EN300-725431
    • 6-(3-METHYLTHIOMORPHOLIN-4-YL)PYRIDINE-3-CARBALDEHYDE
    • 6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
    • Inchi: 1S/C11H14N2OS/c1-9-8-15-5-4-13(9)11-3-2-10(7-14)6-12-11/h2-3,6-7,9H,4-5,8H2,1H3
    • InChI Key: VGCYFOBJSNDTTL-UHFFFAOYSA-N
    • SMILES: S1CCN(C2C=CC(C=O)=CN=2)C(C)C1

Computed Properties

  • Exact Mass: 222.08268425g/mol
  • Monoisotopic Mass: 222.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.5Ų
  • XLogP3: 1.6

6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725431-0.05g
6-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
1522902-70-0
0.05g
$1091.0 2023-05-31
Enamine
EN300-725431-10.0g
6-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
1522902-70-0
10g
$5590.0 2023-05-31
Enamine
EN300-725431-0.5g
6-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
1522902-70-0
0.5g
$1247.0 2023-05-31
Enamine
EN300-725431-0.25g
6-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
1522902-70-0
0.25g
$1196.0 2023-05-31
Enamine
EN300-725431-2.5g
6-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
1522902-70-0
2.5g
$2548.0 2023-05-31
Enamine
EN300-725431-0.1g
6-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
1522902-70-0
0.1g
$1144.0 2023-05-31
Enamine
EN300-725431-5.0g
6-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
1522902-70-0
5g
$3770.0 2023-05-31
Enamine
EN300-725431-1.0g
6-(3-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
1522902-70-0
1g
$1299.0 2023-05-31

Additional information on 6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde: A Comprehensive Overview

6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde (CAS No. 1522902-70-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and chemical synthesis. The compound consists of a pyridine ring substituted with a carbaldehyde group at the 3-position and a 3-methylthiomorpholin-4-yl group at the 6-position, making it a versatile building block for further chemical modifications.

The synthesis of 6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde involves a series of well-established organic reactions, including nucleophilic substitutions and condensations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and enhancing yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times, which is particularly beneficial for large-scale production.

One of the most notable aspects of this compound is its biological activity. Studies have shown that 6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde exhibits potent antioxidant properties, which are crucial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the compound has demonstrated moderate inhibitory effects on certain enzymes, such as acetylcholinesterase, suggesting its potential as a lead compound in the development of Alzheimer's disease therapies.

The structural versatility of 6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde allows for extensive functionalization, enabling researchers to explore its applications in various fields. For instance, the aldehyde group can be converted into other functional groups, such as amides or esters, to tailor the molecule's properties for specific applications. Recent studies have focused on incorporating this compound into polymer matrices to enhance material properties, such as thermal stability and mechanical strength.

In terms of pharmacokinetics, 6-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has shown favorable absorption profiles in preclinical models, indicating its potential as an orally bioavailable drug candidate. However, further studies are required to evaluate its metabolism, distribution, and excretion in vivo. The compound's safety profile is also under investigation, with initial toxicity studies suggesting low acute toxicity at therapeutic doses.

From an environmental perspective, the degradation pathways of 6-(3-Methylthiomorpholin-4-yllpyridine)-carbaldehyde are being studied to assess its impact on ecosystems. Researchers have identified microbial degradation as a primary route for this compound's breakdown in aqueous environments, which is promising for minimizing its environmental footprint.

In conclusion, 6-(3-Methylthiomorpholin-4-yllpyridine)-carbaldehyde (CAS No. 1522902700) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthesis and biological evaluation methods, positions it as a valuable tool for addressing challenges in drug discovery and materials science.

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